molecular formula C14H24N2O4 B6150610 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid CAS No. 2172396-26-6

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B6150610
CAS RN: 2172396-26-6
M. Wt: 284.4
InChI Key:
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Description

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid (7-TBCD) is a synthetic organic compound belonging to the class of diazaspirodecanes. It is a versatile reagent used in organic synthesis and has found numerous applications in the pharmaceutical, agrochemical and biotechnological industries. 7-TBCD is a colorless, crystalline solid that is soluble in common organic solvents and has a boiling point of 200°C.

Scientific Research Applications

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has been used extensively in the fields of organic chemistry, pharmaceuticals and biotechnology. It has been used as a reagent for the synthesis of various compounds, including peptides, peptidomimetics, peptidomimetic drugs, and various other organic compounds. It has also been used as a catalyst for the synthesis of polymers and for the preparation of pharmaceuticals and agrochemicals.

Mechanism of Action

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is a highly reactive molecule that can be used to catalyze a variety of reactions. It acts as an electrophile, meaning it can form covalent bonds with other molecules. It can also act as a Lewis acid, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is a non-toxic compound and has not been found to have any adverse effects on the body. It is not known to be carcinogenic, mutagenic or teratogenic. It is not known to have any effect on the nervous system or to interact with any hormones or enzymes.

Advantages and Limitations for Lab Experiments

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has several advantages for use in laboratory experiments. It is an inexpensive reagent that is readily available, and it is highly reactive, making it suitable for a wide range of reactions. It is also non-toxic and does not have any adverse effects on the body. However, it is not suitable for reactions involving highly reactive compounds, such as halogens, and it is not suitable for reactions involving highly acidic or basic compounds.

Future Directions

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of potential applications in the pharmaceutical, agrochemical and biotechnological industries. It could be used in the synthesis of peptides, peptidomimetics and peptidomimetic drugs, as well as in the synthesis of polymers, pharmaceuticals and agrochemicals. It could also be used in the development of new catalysts for organic synthesis. Additionally, further research could be conducted to explore the potential of 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid as a drug delivery system.

Synthesis Methods

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is synthesized by the reaction of tert-butyl acetate with 2,7-diazaspiro[4.5]decane-4-carboxylic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C for 12-18 hours. The product is then purified by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group.", "Starting Materials": [ "2,7-diazaspiro[4.5]decane-1,7-diamine", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate and triethylamine in dichloromethane", "Formation of the spirocyclic ring system by reaction with acetic anhydride and sodium acetate in acetic acid", "Deprotection of the amine group with hydrochloric acid in water" ] }

CAS RN

2172396-26-6

Product Name

7-[(tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid

Molecular Formula

C14H24N2O4

Molecular Weight

284.4

Purity

95

Origin of Product

United States

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